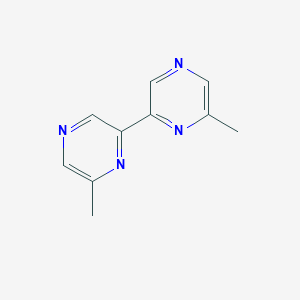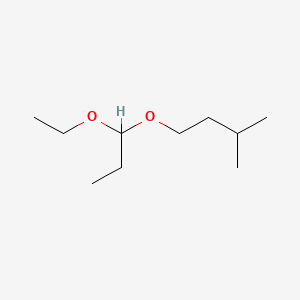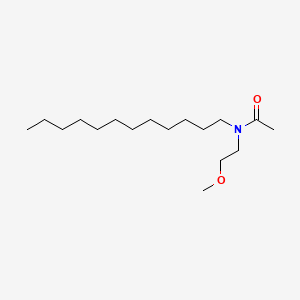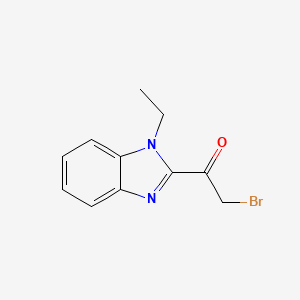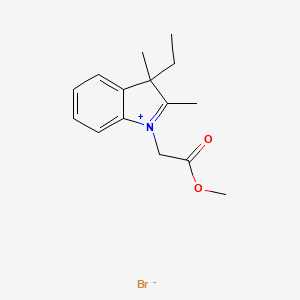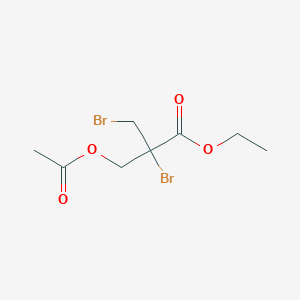
Propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an acetyloxy group, two bromine atoms, and an ethyl ester group. Its molecular formula is C8H12Br2O4, and it is known for its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester typically involves multiple steps. One common method starts with the bromination of propanoic acid derivatives to introduce the bromine atoms. This is followed by esterification to form the ethyl ester group. The acetyloxy group is then introduced through acetylation reactions. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Industrial production also emphasizes the purification of the final product to remove any impurities that may affect its performance in applications.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions include various substituted propanoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester exerts its effects involves its reactivity with various molecular targets. The bromine atoms and ester groups play a crucial role in its interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific conditions and the presence of other reactants.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 3-bromo-2-oxo-, ethyl ester: This compound has a similar structure but lacks the acetyloxy group.
Propanoic acid, 3-bromo-, ethyl ester: This compound is simpler, with only one bromine atom and no acetyloxy group.
Propanoic acid, 3-ethoxy-, ethyl ester: This compound has an ethoxy group instead of the acetyloxy group.
Uniqueness
Propanoic acid, 3-(acetyloxy)-2-bromo-2-(bromomethyl)-, ethyl ester is unique due to the presence of both acetyloxy and bromomethyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
139060-18-7 |
|---|---|
Fórmula molecular |
C8H12Br2O4 |
Peso molecular |
331.99 g/mol |
Nombre IUPAC |
ethyl 2-(acetyloxymethyl)-2,3-dibromopropanoate |
InChI |
InChI=1S/C8H12Br2O4/c1-3-13-7(12)8(10,4-9)5-14-6(2)11/h3-5H2,1-2H3 |
Clave InChI |
OOHFBJPKEZZHCZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(COC(=O)C)(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


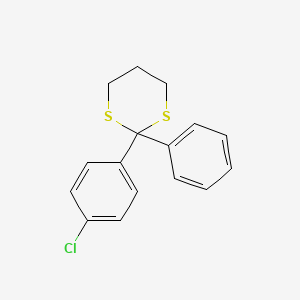
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)
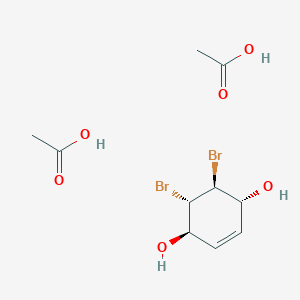
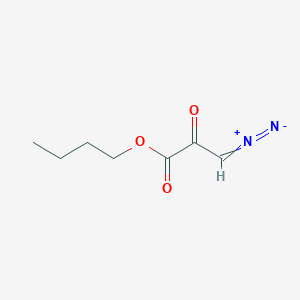
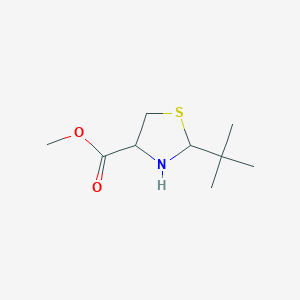
![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)

